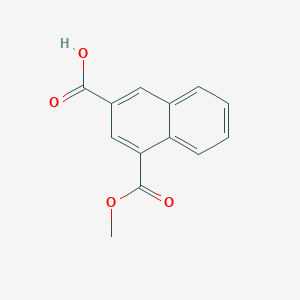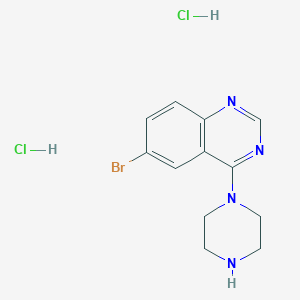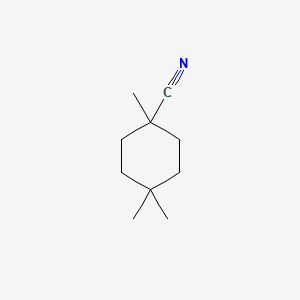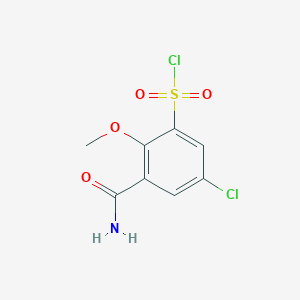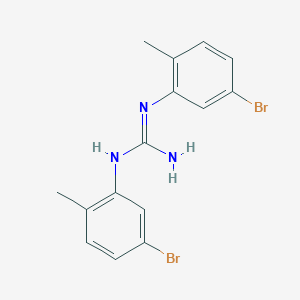
N,N'-bis(5-bromo-2-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid with a molecular formula of C18H20Br2N4 and a molecular weight of 458.19 g/mol. This compound has drawn significant attention due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-bromo-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of aromatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercuric chloride in dichloromethane, followed by acidic deprotection to yield the corresponding guanidinium salts . Another method involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .
Industrial Production Methods
Industrial production methods for guanidines, including N,N’-bis(5-bromo-2-methylphenyl)guanidine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(5-bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.
Applications De Recherche Scientifique
N,N’-bis(5-bromo-2-methylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Guanidine derivatives are explored for their potential therapeutic properties, including as kinase inhibitors and DNA minor groove binders.
Industry: The compound is used in the production of advanced materials, including electronic and biomedical materials.
Mécanisme D'action
The mechanism of action of N,N’-bis(5-bromo-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(5-chloro-2-methylphenyl)guanidine
- N,N’-bis(5-fluoro-2-methylphenyl)guanidine
- N,N’-bis(5-iodo-2-methylphenyl)guanidine
Uniqueness
N,N’-bis(5-bromo-2-methylphenyl)guanidine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as readily achievable with other halogens.
Propriétés
IUPAC Name |
1,2-bis(5-bromo-2-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAGZATBRITDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=NC2=C(C=CC(=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
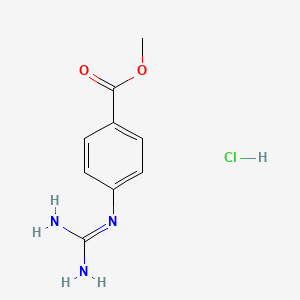
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)
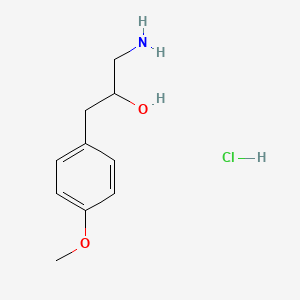
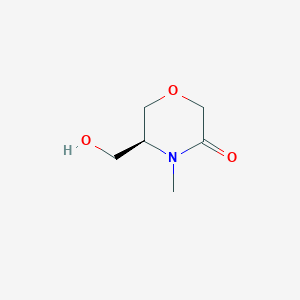
![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)
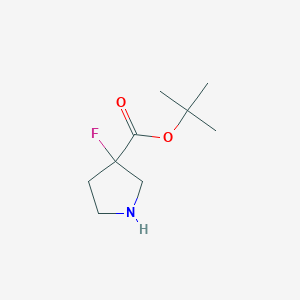
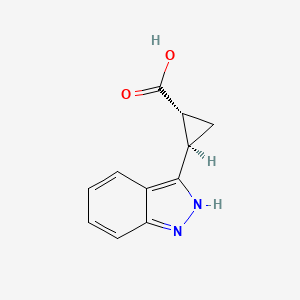
![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)
